molecular formula C24H21ClN4O3 B3412896 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-74-6

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3412896
CAS No.: 941266-74-6
M. Wt: 448.9 g/mol
InChI Key: XUUDJFLKDVVEIB-BJMVGYQFSA-N
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Description

5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring:

  • A 1,3-oxazole core substituted with a carbonitrile group at position 2.
  • A piperazine ring at position 5, functionalized with a 4-chlorobenzoyl group.
  • An (E)-styryl group at position 2, bearing a 3-methoxyphenyl substituent.

The 4-chlorobenzoyl group enhances lipophilicity, while the 3-methoxyphenyl moiety may influence electronic interactions with biological targets.

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-20-4-2-3-17(15-20)5-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-6-8-19(25)9-7-18/h2-10,15H,11-14H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUDJFLKDVVEIB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the oxazole ring: This can be done through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl group: This step involves the reaction of the oxazole derivative with 3-methoxyphenylacetylene under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features a unique structural framework characterized by:

  • Oxazole ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Piperazine moiety : Known for enhancing pharmacological properties and often found in various therapeutic agents.
  • Chlorobenzoyl group : This substituent may influence the compound's interaction with biological targets and its overall pharmacodynamics.

The compound's unique structure allows for potential interactions with various biological macromolecules, influencing its pharmacological activity. Notably:

  • Kinase Inhibition : The presence of the oxazole ring and nitrile group suggests potential applications in developing kinase inhibitors, which are critical in cancer therapy .
  • Antimicrobial Properties : The piperazine ring's structural similarity to many clinically used antibiotics indicates possible antimicrobial activities against bacteria or fungi .

Medicinal Chemistry

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile holds promise in several therapeutic areas:

  • Cancer Therapy : Due to its potential as a kinase inhibitor, further research could lead to new treatments targeting specific cancers.
  • Neuropharmacology : The compound may also exhibit neuroprotective effects, warranting investigation into its use for neurological disorders.

Case Studies and Research Findings

Research studies have documented various aspects of this compound's efficacy and safety profiles:

  • In vitro studies have demonstrated its potential to inhibit specific kinases associated with tumor growth.
  • Preclinical trials are underway to evaluate its therapeutic index and side effects in animal models.

Mechanism of Action

The mechanism of action of 5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Piperazine Aryl/Ethenyl Group at Position 2 Oxazole Substituents Reference
Target Compound 4-Chlorobenzoyl (E)-2-(3-Methoxyphenyl)ethenyl 4-Carbonitrile N/A
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl (E)-2-(4-Fluorophenyl)ethenyl 4-Carbonitrile
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 2-Furyl 4-Carbonitrile
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-Ethylpiperazinyl 4-(Piperidinylsulfonyl)phenyl 4-Carbonitrile

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzoyl group (target) is more lipophilic than the 4-fluorobenzoyl analog (), which may enhance membrane permeability but reduce metabolic stability .
  • Heteroaromatic vs. Styryl Groups : The furyl substituent in introduces a less planar structure compared to the styryl group in the target compound, which could reduce π-π stacking interactions with aromatic residues in enzymes .
  • Sulfonyl vs. Carbonyl Groups : The piperidinylsulfonyl group in introduces strong electron-withdrawing effects and polarity, likely improving solubility but reducing passive diffusion compared to the benzoyl group in the target .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target compound: Estimated higher LogP due to the 4-chloro and 3-methoxy groups.
    • Fluorinated analog (): Lower LogP (fluorine’s electronegativity reduces lipophilicity) .
  • Solubility :
    • Sulfonyl-containing analog () likely has higher aqueous solubility due to polar sulfonyl groups .
    • The methoxy group in the target may marginally improve solubility compared to purely hydrophobic substituents.

Biological Activity

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant research findings.

Structural Characteristics

The compound features several noteworthy structural components:

  • Piperazine Ring : A common motif in pharmaceuticals that enhances bioactivity.
  • Oxazole Ring : Imparts significant chemical reactivity and potential interactions with biological macromolecules.
  • Chlorobenzoyl Group : May influence pharmacological properties and enhance therapeutic efficacy.

The molecular formula is C25H23ClN4O3C_{25}H_{23}ClN_{4}O_{3}, with a molecular weight of 462.9 g/mol. The presence of multiple functional groups allows for diverse biological interactions, making it a candidate for various therapeutic applications.

The mechanism of action for this compound is thought to involve interactions with specific biological targets, including:

  • Enzymes : Modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to receptors may influence signaling pathways associated with various physiological processes.

Computational studies suggest that the compound's structure allows for effective binding to these targets, which is crucial for its pharmacological effects .

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance:

  • In animal models, compounds with similar structures demonstrated protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests.
  • The effective dose (ED50) for related compounds ranged from 30 mg/kg to over 100 mg/kg in various tests, indicating potential for therapeutic use in epilepsy .

Antimicrobial and Anti-inflammatory Activities

Similar derivatives have been studied for their antimicrobial and anti-inflammatory effects:

  • Compounds containing oxazole rings have shown activity against various bacterial strains and have been evaluated for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • The presence of the piperazine moiety often enhances these activities, making such compounds promising candidates in drug development .

Case Studies and Research Findings

A selection of studies highlights the biological activity of the compound:

StudyFindings
Study 1Demonstrated significant anticonvulsant activity in MES tests with an ED50 of 39.4 mg/kg.
Study 2Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Study 3Evaluated anti-inflammatory effects through inhibition of TNF-alpha production in vitro, suggesting a mechanism involving modulation of immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

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